

Dibromoacetonitrile: A Historical Overview of Research

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Compound of Interest

Compound Name: *Dibromoacetonitrile*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetonitrile (DBAN), a halogenated acetonitrile, has garnered significant scientific attention primarily due to its presence as a disinfection byproduct (DBP) in chlorinated drinking water.[1][2] Its formation occurs when chlorine, used for water disinfection, reacts with natural organic matter in the presence of bromide ions.[2] Concerns over its potential health effects have fueled decades of research into its synthesis, detection, toxicology, and mechanism of action. This technical guide provides a comprehensive historical overview of the key research findings on **dibromoacetonitrile**, presenting quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Presence in Drinking Water

The identification of DBAN in drinking water emerged from broader investigations into the chemical byproducts of water chlorination. Studies in the 1980s identified DBAN in chlorinated Rhine water in the Netherlands, with concentrations reaching up to 1 µg/L after chlorination.[2] Subsequent monitoring in the United States and other countries confirmed its widespread, albeit typically low-level, presence in municipal water supplies.[2][3] Concentrations can vary depending on the source water's bromide and organic matter content, as well as the specific disinfection practices employed.[2][3] For instance, a survey of 29 community water systems in the USA found DBAN levels ranging from less than 0.2 to 11 µg/L.[2]

Synthesis and Chemical Properties

The synthesis of **dibromoacetonitrile** has been approached through various chemical routes. An early and common laboratory-scale method involves the reaction of cyanoacetic acid with N-bromosuccinimide.[2][4] Other reported methods include the dehydration of dibromoacetamide with phosphorous pentoxide and the bromination of acetonitrile.[4][5] More recent advancements have focused on improving yield and environmental friendliness, such as a method involving the reaction of chloroacetonitrile with an inorganic bromide and an iodine-containing catalyst.[6]

Table 1: Physical and Chemical Properties of **Dibromoacetonitrile**

Property	Value	Reference
CAS Number	3252-43-5	[2]
Molecular Formula	C ₂ HBr ₂ N	[2]
Molecular Weight	198.84 g/mol	[2]
Appearance	Colorless to pale-yellow liquid	[2]
Boiling Point	169 °C (at 760 mmHg)	[2]
Density	2.369 g/mL at 20 °C	[2]
Water Solubility	Slightly soluble	[2][7]
log P (Octanol/water partition coefficient)	0.420	[2]

Toxicological Profile

The toxicology of **dibromoacetonitrile** has been extensively studied, with a primary focus on its potential carcinogenicity and genotoxicity.

Carcinogenicity

Long-term studies in animal models have provided evidence of the carcinogenic potential of DBAN. The National Toxicology Program (NTP) conducted two-year drinking water studies in

F344/N rats and B6C3F1 mice.[1][8] The findings from these studies are summarized below.

Table 2: Summary of Carcinogenicity Findings for **Dibromoacetonitrile** in Rodents

Species	Sex	Exposure Route	Dose Levels (mg/L in drinking water)	Target Organs with Increased Tumor Incidence	Conclusion	Reference
F344/N Rat	Male	Drinking Water	50, 100, 200	Oral cavity (squamous cell adenomas or carcinomas), Glandular stomach (adenomas)	Clear evidence of carcinogenic activity	[1]
F344/N Rat	Female	Drinking Water	50, 100, 200	Oral cavity (squamous cell adenomas or carcinomas), Skin (tumors)	Some evidence of carcinogenic activity	[1]
B6C3F1 Mouse	Male	Drinking Water	50, 100, 200	Forestomach (squamous cell papillomas), Liver (tumors)	Clear evidence of carcinogenic activity	[1]
B6C3F1 Mouse	Female	Drinking Water	50, 100, 200	Forestomach (squamous	Clear evidence of	[1]

cell carcinogeni
papillomas) c activity

Based on these and other findings, the International Agency for Research on Cancer (IARC) has classified **dibromoacetone nitrile** as "possibly carcinogenic to humans" (Group 2B).[\[2\]](#)

Genotoxicity and Mutagenicity

The genotoxic potential of DBAN has been investigated in various assays with mixed results. While some studies have shown it to be a weak mutagen in certain strains of *Salmonella typhimurium*, others have reported negative results.[\[2\]](#)[\[9\]](#) However, DBAN has been shown to induce DNA damage in bacteria and human cell lines, as well as sister chromatid exchanges in mammalian cells in vitro.[\[2\]](#)[\[9\]](#)[\[10\]](#) It did not, however, induce micronuclei in mice.[\[2\]](#)[\[10\]](#)

Mechanism of Action

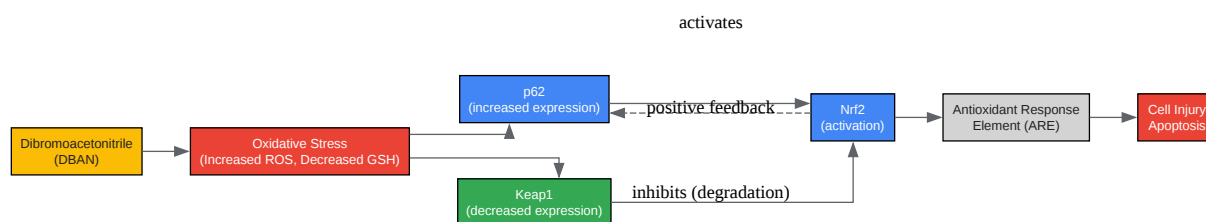
Research into the molecular mechanisms underlying DBAN's toxicity points towards the induction of oxidative stress and interference with cellular signaling pathways.

Oxidative Stress

Studies have demonstrated that DBAN can induce oxidative stress in cells. This is characterized by a reduction in intracellular glutathione levels and an increase in reactive oxygen species (ROS).[\[11\]](#)[\[12\]](#) This oxidative imbalance can lead to cellular damage and apoptosis. One study in rat thymocytes showed that DBAN reduced cellular nonprotein thiols and increased intracellular zinc levels, further indicating a link to oxidative stress.[\[12\]](#)

Signaling Pathways

Recent research has implicated the p62-Keap1-Nrf2 pathway in the cellular response to DBAN-induced injury.[\[11\]](#) DBAN has been shown to activate the Nrf2 pathway, a key regulator of the antioxidant response. However, this activation appears to mediate cell injury rather than provide protection.[\[11\]](#) The study also highlighted a positive feedback loop involving p62 and Nrf2.[\[11\]](#)



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Caption: Proposed signaling pathway of DBAN-induced cell injury.

Experimental Protocols

Synthesis of Dibromoacetonitrile (from Cyanoacetic Acid)

This protocol is based on the method described in Organic Syntheses.[4]

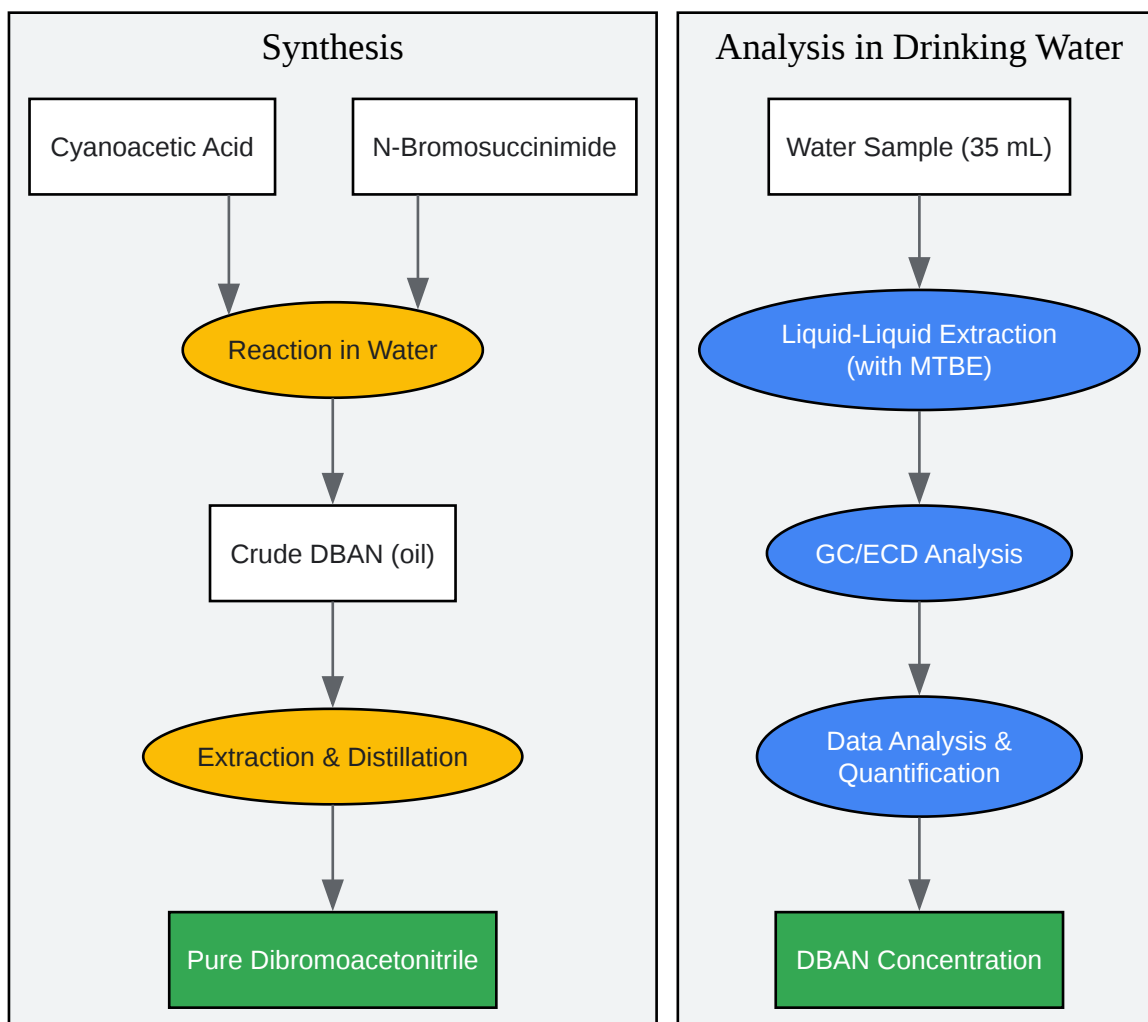
- **Reaction Setup:** Dissolve 63.8 g (0.75 mole) of cyanoacetic acid in 750 ml of cold water in a 2-liter beaker equipped with a mechanical stirrer.
- **Addition of N-Bromosuccinimide:** Add 267 g (1.5 moles) of N-bromosuccinimide in portions over approximately 6 minutes with vigorous stirring.
- **Reaction:** An exothermic reaction will occur, and **dibromoacetonitrile** will separate as a heavy oil. The reaction is typically complete within 20 minutes.
- **Cooling and Isolation:** Place the beaker in an ice bath for 2 hours to cool.
- **Workup:** Collect the precipitated succinimide by filtration and wash it with methylene chloride. Separate the lower organic layer of the filtrate, which contains the product.
- **Extraction:** Extract the aqueous phase with two portions of methylene chloride.

- **Washing and Drying:** Combine the organic layer and extracts, wash with a 5% sodium hydroxide solution and then with water. Dry the organic phase over anhydrous sodium sulfate.
- **Purification:** Remove the methylene chloride by distillation. The resulting colorless oil is then distilled under reduced pressure to yield pure **dibromoacetonitrile**.

Analysis of Dibromoacetonitrile in Drinking Water by GC/ECD

This protocol is based on EPA Method 551.1.[\[2\]](#)

- **Sample Preparation:** Collect a 35 mL water sample in a vial.
- **Extraction:** Add 2 mL of methyl-tert-butyl ether (MTBE) to the sample vial. Shake vigorously to extract the DBAN into the organic phase.
- **Injection:** Inject a 2 μ L aliquot of the MTBE extract into a gas chromatograph (GC) equipped with a fused silica capillary column and a linearized electron capture detector (ECD).
- **Chromatographic Conditions:**
 - **Column:** DB-1 (or equivalent), 30 m x 0.32 mm ID, 1.0 μ m film thickness.
 - **Carrier Gas:** Helium.
 - **Temperature Program:** An appropriate temperature program is used to separate DBAN from other disinfection byproducts. For example, hold at 35°C, then ramp to 120°C.
 - **Injector Temperature:** 200°C.
 - **Detector Temperature:** 290°C.
- **Quantification:** Prepare aqueous calibration standards and extract them in the same manner as the samples. The concentration of DBAN in the sample is determined by comparing its peak area to the calibration curve.



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Caption: General workflow for the synthesis and analysis of **dibromoacetonitrile**.

Conclusion

The historical research on **dibromoacetonitrile** has evolved from its initial identification as an environmental contaminant to detailed investigations into its toxicological effects and molecular mechanisms of action. While significant progress has been made in understanding its synthesis, detection, and carcinogenicity, ongoing research continues to explore its precise mechanisms of toxicity and the full extent of its potential health risks to humans. The information compiled in this guide serves as a valuable resource for researchers and

professionals in the fields of environmental science, toxicology, and drug development, providing a solid foundation for future studies on this important disinfection byproduct.

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